(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride is a specialized chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a methanesulfonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 259.63 g/mol. The unique combination of these functional groups imparts distinctive chemical properties, making it valuable in various fields such as medicinal chemistry and agrochemical development.
Research indicates that (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride exhibits significant biological activity. It has been evaluated for its potential anticancer properties, showing effects on various human cancer cell lines. For instance, studies have demonstrated that certain concentrations can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent . Additionally, the compound may interact with specific enzymes and receptors, influencing biological pathways relevant to disease mechanisms.
The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves several steps:
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride has diverse applications:
Studies on interaction mechanisms suggest that (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can form stable complexes with biological targets. This includes interactions with proteins and enzymes that may modulate their activity. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its efficacy in drug development .
Several compounds share structural similarities with (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (5-chloropyrazin-2-YL)methanesulfonyl chloride | C₅H₄Cl₂N₂O₂S | Lacks trifluoromethyl group; simpler structure |
| (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride | C₈H₆ClF₃O₂S | Different aromatic system; used in similar applications |
| (3-(Trifluoromethyl)cyclobutyl)methanesulfonyl chloride | C₇H₈ClF₃O₂S | Cyclic structure; distinct reactivity profile |
The uniqueness of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride lies in its combination of the trifluoromethyl group and the methanesulfonyl chloride moiety attached to a pyrazine ring, which enhances its reactivity and biological activity compared to similar compounds .
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride represents a significant compound in organic synthesis, featuring a pyrazine ring with a trifluoromethyl group at position 5 and a methanesulfonyl chloride moiety at position 2 [1]. The synthesis of this compound involves multiple strategic approaches that have evolved over time, from traditional sulfonation pathways to more advanced catalytic methods [2] [3]. This article explores these synthetic methodologies in detail, focusing on reaction mechanisms, optimization strategies, and purification techniques.
Traditional methods for synthesizing (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride primarily involve two main approaches: thionyl chloride-mediated sulfonyl chloride formation and direct chlorosulfonation of pyrazine derivatives [4]. These established methods provide reliable routes to the target compound, though they often require careful control of reaction conditions to maximize yields and minimize side products [5].
The thionyl chloride-mediated approach represents one of the most common methods for converting sulfonic acids to sulfonyl chlorides in the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [7] [8]. This reaction proceeds through a nucleophilic substitution mechanism where the sulfonic acid derivative of the pyrazine compound reacts with thionyl chloride to form the corresponding sulfonyl chloride [8].
The general reaction mechanism involves the following steps:
The reaction can be represented as:
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonic acid + SOCl₂ → (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride + SO₂ + HCl [7] [8]
Table 1: Reaction Conditions for Thionyl Chloride-Mediated Sulfonyl Chloride Formation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 70-80°C | Higher temperatures accelerate reaction but may lead to decomposition [8] [10] |
| Reaction Time | 2-4 hours | Extended times improve conversion but may increase side reactions [8] |
| Solvent | Dichloromethane or neat | Anhydrous conditions essential to prevent hydrolysis [7] |
| Catalyst | Dimethylformamide (catalytic) | Enhances reaction rate through formation of Vilsmeier-type intermediate [8] [9] |
| Molar Ratio (SOCl₂:substrate) | 1.5-2:1 | Excess thionyl chloride ensures complete conversion [10] |
Optimization of this reaction typically focuses on temperature control and the use of catalytic additives [8]. The addition of a catalytic amount of dimethylformamide can significantly enhance the reaction rate through the formation of a Vilsmeier-type intermediate [9]. Additionally, maintaining anhydrous conditions is crucial to prevent hydrolysis of both the starting materials and products [7] [8].
Direct chlorosulfonation of pyrazine derivatives offers an alternative approach to synthesizing (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [4] [12]. This method involves the direct introduction of a chlorosulfonyl group onto the pyrazine ring or its methyl substituent using chlorosulfonic acid as both reagent and solvent [12].
The chlorosulfonation process typically follows these steps:
For the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, the reaction can be directed to occur at the methyl group rather than on the pyrazine ring by controlling reaction conditions [4] [12]. This regioselectivity is crucial for obtaining the desired product.
Table 2: Optimization Parameters for Chlorosulfonation of Pyrazine Derivatives
| Parameter | Condition Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 0-100°C | 40-60°C | Higher temperatures favor ring sulfonation [12] [22] |
| Reaction Time | 1-24 hours | 3-6 hours | Longer times increase conversion but may lead to multiple sulfonation [12] |
| ClSO₃H Equivalents | 1-6 eq. | 3-4 eq. | Excess reagent ensures complete conversion [22] |
| Additives | Sulfamic acid | 1-2 mol% | Improves yield and purity by suppressing side reactions [22] |
| Workup | Ice water quench | Slow addition at 0-5°C | Minimizes hydrolysis of the sulfonyl chloride product [22] |
The addition of sulfamic acid as a catalyst has been shown to significantly improve yields in chlorosulfonation reactions by suppressing side reactions and promoting the desired transformation [22]. Careful control of temperature is essential, as higher temperatures tend to favor sulfonation on the pyrazine ring rather than at the methyl position [12] [22].
Recent advances in synthetic methodology have led to the development of novel catalytic approaches for the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [3] [16]. These methods offer advantages such as milder reaction conditions, improved regioselectivity, and higher yields compared to traditional approaches [15] [17].
Transition metal-catalyzed trifluoromethylation represents a significant advancement in the synthesis of trifluoromethylated pyrazine derivatives, which serve as key precursors for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [16] [17]. This approach allows for the selective introduction of the trifluoromethyl group at the desired position on the pyrazine ring under relatively mild conditions [15].
Several transition metal catalysts have been employed for this transformation, with copper and palladium complexes showing particular promise [16] [17]. The general reaction mechanism involves:
Table 3: Transition Metal Catalysts for Trifluoromethylation of Pyrazine Derivatives
| Catalyst System | Trifluoromethyl Source | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Cu(OAc)₂/Phenanthroline | TMSCF₃/KF | 40-60°C, O₂, 6-12h | 72-85 | High for C-5 position [16] |
| Pd(OAc)₂/Xantphos | TESCF₃/KF | 80-100°C, 8-24h | 65-78 | Moderate to high [17] |
| CuI/1,10-Phenanthroline | CF₃I | 120-150°C, DMF, 12-24h | 45-60 | Variable [16] [17] |
| Fe(acac)₂/Bipyridine | TMSCF₃/KF | 60-80°C, THF, 8-12h | 50-65 | Moderate [4] [16] |
The copper-catalyzed trifluoromethylation using Cu(OAc)₂ and phenanthroline ligands has emerged as a particularly effective method, offering high yields and excellent selectivity for the C-5 position of the pyrazine ring [16]. This selectivity is crucial for the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, as it ensures that the trifluoromethyl group is introduced at the correct position [15] [16].
The choice of trifluoromethylating reagent also significantly impacts the reaction outcome [17]. Trimethyl(trifluoromethyl)silane (TMSCF₃) activated by fluoride sources such as potassium fluoride has proven to be an effective and relatively safe trifluoromethylating agent compared to gaseous CF₃I or other more reactive reagents [16] [17].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride and its precursors [15] [18]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [15] [18].
The application of microwave irradiation to the synthesis of trifluoromethylated pyrazine derivatives typically results in reaction times being reduced from several hours to just a few minutes [15] [18]. This rapid heating also often leads to cleaner reaction profiles with fewer side products, simplifying subsequent purification steps [18].
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis Methods
| Reaction Step | Conventional Method | Microwave Method | Yield Improvement | Time Reduction |
|---|---|---|---|---|
| Pyrazine Formation | 10-12h, 80-90°C | 2-3 min, 480W | 10-15% | >95% [15] [18] |
| Trifluoromethylation | 6-24h, 60-100°C | 5-10 min, 300-600W | 5-20% | >90% [15] |
| Sulfonyl Chloride Formation | 4-12h, 70-80°C | 10-15 min, 200-400W | 5-10% | >85% [18] |
Key parameters for optimizing microwave-assisted synthesis include:
The microwave-assisted approach is particularly valuable for the trifluoromethylation step, where conventional heating methods often require extended reaction times and higher temperatures, potentially leading to decomposition of sensitive intermediates [15]. By enabling rapid, controlled heating, microwave irradiation allows for more efficient energy transfer and often results in higher yields of the desired trifluoromethylated pyrazine intermediates [15] [18].
The purification and isolation of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride present significant challenges due to the compound's sensitivity to moisture and potential for hydrolysis [20] [21]. Effective purification strategies are essential for obtaining the compound in high purity, which is critical for its subsequent applications [20] [24].
Chromatographic techniques play a crucial role in the purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, allowing for the separation of the target compound from reaction byproducts and unreacted starting materials [20] [21]. Due to the moisture sensitivity of sulfonyl chlorides, specialized chromatographic protocols must be employed [20].
Flash column chromatography using anhydrous conditions represents the most common approach for purifying (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [20]. This typically involves:
Table 5: Chromatographic Conditions for Purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Stationary Phase | Silica gel (200-400 mesh) | Dried at 120°C for 24h before use [20] |
| Mobile Phase | Hexane/Ethyl acetate (90:10 to 70:30) | Gradient elution improves separation [20] [24] |
| Flow Rate | 20-30 mL/min (for 25g silica) | Faster flow rates may reduce exposure to silica [20] |
| Sample Loading | 1-5% of column weight | Higher loading reduces resolution [20] |
| Detection Method | UV (254 nm) or TLC visualization | Sulfonyl chlorides often UV-active [20] [24] |
For analytical purposes, high-performance liquid chromatography (HPLC) using reverse-phase columns (C18) with acetonitrile/water mobile phases can be employed [21] [23]. However, for preparative purification, normal-phase flash chromatography is generally preferred due to the moisture sensitivity of the compound [20] [21].
Crystallization represents an alternative or complementary approach to chromatography for the purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [22] [23]. When properly optimized, crystallization can provide the target compound in high purity with good recovery rates [22] [23].
The development of effective crystallization protocols for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves:
Table 6: Crystallization Conditions for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
| Solvent System | Dissolution Temperature | Crystallization Temperature | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Toluene/Hexane (1:1) | 60-70°C | 0-5°C | 75-85 | >98 [22] [23] |
| Dichloromethane/Hexane | 30-40°C | -10 to -20°C | 70-80 | >97 [23] |
| Ethyl Acetate/Hexane | 50-60°C | 0-10°C | 65-75 | >95 [22] |
| Toluene alone | 80-90°C | 15-20°C | 60-70 | >99 [22] [23] |
The toluene/hexane solvent system has proven particularly effective for the crystallization of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, providing a good balance of solubility characteristics and resulting in high-purity crystals [22] [23]. The process typically involves dissolving the crude product in hot toluene, followed by the addition of hexane as an anti-solvent and controlled cooling to induce crystallization [22] [23].
For compounds that prove difficult to crystallize directly, derivatization to a more crystalline intermediate (such as a sulfonamide) followed by conversion back to the sulfonyl chloride after purification can be an effective alternative strategy [22]. However, this approach adds additional steps to the synthesis and may result in lower overall yields [22] [23].
The nucleophilic substitution reactions of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride with various amines exhibit characteristic second-order kinetics, proceeding via a bimolecular mechanism. Kinetic investigations reveal that the trifluoromethyl-substituted pyrazine ring system significantly influences the reactivity profile compared to conventional methanesulfonyl chlorides [1] [2].
The electron-withdrawing nature of both the trifluoromethyl group and the pyrazine heterocycle creates a highly electrophilic sulfonyl center, facilitating rapid nucleophilic attack by primary and secondary amines. Studies on related sulfonyl chloride systems demonstrate rate constants ranging from 8.1 × 10² to 5.29 × 10⁴ L mol⁻¹ s⁻¹ for amine sulfonylation reactions in acetonitrile at 298 K [2]. The enhanced reactivity of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be attributed to the cumulative electron-withdrawing effects of the substituents, which stabilize the transition state and lower the activation energy barrier.
Table 1: Kinetic Parameters for Nucleophilic Substitution of Sulfonyl Chlorides with Amines
| Substrate | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) | Solvent | Temperature (K) |
|---|---|---|---|---|
| Methanesulfonyl chloride + Diethylamine | 1.2 × 10⁴ | 42.3 | Acetonitrile | 298 |
| Methanesulfonyl chloride + Butylamine | 8.5 × 10³ | 45.1 | Acetonitrile | 298 |
| Benzenesulfonyl chloride + Diethylamine | 2.3 × 10³ | 48.7 | Acetonitrile | 298 |
| p-Toluenesulfonyl chloride + Diethylamine | 1.8 × 10³ | 51.2 | Acetonitrile | 298 |
| 2,4,6-Trimethylbenzenesulfonyl chloride + Diethylamine | 5.2 × 10⁴ | 38.9 | Acetonitrile | 298 |
| 2,6-Diisopropylbenzenesulfonyl chloride + Diethylamine | 8.7 × 10⁴ | 35.6 | Acetonitrile | 298 |
The reaction mechanism proceeds through a concerted SN2-type displacement involving a single transition state. Computational studies on related systems indicate that the nucleophilic attack occurs preferentially along the near-axial direction relative to the sulfonyl sulfur [1] [2]. The formation of sulfonamide products occurs with excellent yields, typically exceeding 85% under optimized conditions.
Temperature-dependent kinetic studies reveal activation energies in the range of 35-52 kJ mol⁻¹ for various sulfonyl chloride-amine combinations. The relatively low activation energies observed for sterically hindered arenesulfonyl chlorides suggest that relief of steric strain in the transition state contributes significantly to the reaction rate enhancement [1].
The reaction of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride with alcohols proceeds through a fundamentally different mechanistic pathway compared to amine sulfonylation. Unlike the direct SN2 mechanism observed with tosyl chloride derivatives, methanesulfonyl chloride compounds undergo an initial E1cb elimination to generate a highly reactive sulfene intermediate [3].
The proposed mechanism involves deprotonation of the acidic α-hydrogen adjacent to the sulfonyl group, followed by elimination of chloride to form the sulfene species. This intermediate subsequently undergoes nucleophilic attack by the alcohol, followed by rapid proton transfer to yield the corresponding sulfonate ester [3] [4].
Table 2: Alcohol/Ester Formation with Methanesulfonyl Chloride Derivatives
| Alcohol Type | Reaction Rate Constant (M⁻¹ s⁻¹) | Yield (%) | Reaction Time (min) | Mechanism Type |
|---|---|---|---|---|
| Methanol | 3.2 × 10³ | 85 | 15 | SN2 |
| Ethanol | 2.8 × 10³ | 82 | 18 | SN2 |
| Isopropanol | 1.9 × 10³ | 78 | 25 | SN2 |
| tert-Butanol | 1.1 × 10³ | 65 | 45 | Mixed SN1/SN2 |
| Benzyl alcohol | 4.5 × 10³ | 88 | 12 | SN2 |
| Phenol | 8.7 × 10² | 72 | 35 | Addition-Elimination |
The reactivity order follows the pattern: primary alcohols > secondary alcohols > tertiary alcohols, consistent with the steric requirements of the nucleophilic substitution mechanism. Isotope labeling experiments and cycloadduct trapping studies provide strong evidence for the sulfene intermediate pathway in methanesulfonyl chloride reactions [3].
For (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, the electron-withdrawing substituents are expected to increase the acidity of the methylene protons, facilitating the initial deprotonation step and accelerating sulfene formation. The resulting sulfonate esters serve as excellent leaving groups in subsequent substitution, elimination, and rearrangement reactions [3].
The electrochemical generation of radical intermediates from (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride provides valuable insights into the stability and reactivity of these transient species. Pulse radiolysis studies on related methanesulfonyl chloride systems reveal characteristic absorption spectra with maxima around 320 nm, attributed to sulfonyl radical formation [9].
The trifluoromethyl-substituted pyrazine system exhibits enhanced radical stabilization compared to simple alkyl sulfonyl chlorides. The electron-withdrawing nature of both the trifluoromethyl group and pyrazine ring delocalizes the unpaired electron density, increasing the thermodynamic stability of the radical intermediates [10].
In oxygenated solutions, sulfonyl chloride radical anions can transfer electrons to molecular oxygen, establishing an equilibrium with superoxide radicals. For methanesulfonyl chloride systems, the forward electron transfer rate constant to oxygen is 4.1 × 10⁹ M⁻¹ s⁻¹, while the reverse reaction occurs with rate constants in the range of 1.7 × 10⁵ to 1.7 × 10⁶ M⁻¹ s⁻¹ [7].
The electrochemical behavior of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be exploited for synthetic applications, including electrochemical trifluoromethylation reactions and radical-mediated transformations. The combination of the electron-rich pyrazine system with the electron-deficient trifluoromethyl group creates a unique electronic environment that influences both the thermodynamics and kinetics of radical processes [11] [6].
Thermogravimetric analysis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride reveals a complex thermal decomposition profile characterized by multiple distinct weight loss stages. The thermal stability assessment indicates an onset decomposition temperature of approximately 170°C, with the primary decomposition event occurring at 215°C [12] [13].
The initial thermal stability of the compound up to 170°C can be attributed to the stabilizing influence of the aromatic pyrazine ring system and the strong carbon-fluorine bonds in the trifluoromethyl substituent. However, the sulfonyl chloride functional group represents the most thermolabile component, initiating decomposition at elevated temperatures [12].
Table 4: Thermogravimetric Analysis Data for Sulfonyl Chlorides
| Compound | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Primary Decomposition Products |
|---|---|---|---|---|
| Methanesulfonyl chloride | 165 | 210 | 78.5 | SO₂, CH₃Cl, HCl |
| Trifluoromethanesulfonyl chloride | 142 | 185 | 85.2 | SO₂, CF₃Cl, HCl |
| Chlorosulfonated polyethylene | 180 | 235 | 65.3 | SO₂, HCl, radicals |
| Benzenesulfonyl chloride | 195 | 245 | 72.1 | SO₂, C₆H₅Cl, HCl |
| 2-Aminopyridine-3-sulfonyl chloride | 156 | 198 | 69.8 | SO₂, pyridine derivatives |
| Pyrazine-2-sulfonyl chloride | 170 | 215 | 74.6 | SO₂, pyrazine derivatives |
The thermogravimetric profile exhibits two major weight loss regions. The first decomposition stage between 170-250°C corresponds to approximately 45% mass loss, attributed to the cleavage of the sulfonyl chloride moiety and elimination of sulfur dioxide. The second decomposition stage occurs between 250-400°C, involving degradation of the pyrazine ring system and complete loss of the trifluoromethyl group [14] [15].
Comparative analysis with related sulfonyl chloride compounds reveals that the presence of the trifluoromethyl group slightly decreases thermal stability compared to simple aromatic sulfonyl chlorides. This destabilization effect is attributed to the high electronegativity of fluorine atoms, which weakens adjacent carbon-sulfur bonds through inductive electron withdrawal [13].
The heating rate significantly influences the decomposition profile, with higher heating rates (20 K min⁻¹) shifting decomposition events to higher temperatures compared to slower heating rates (5 K min⁻¹). This kinetic effect reflects the competition between thermal activation and diffusion processes during decomposition [15].
Mass spectrometric analysis coupled with thermogravimetric measurements (TGA-MS) provides detailed identification of volatile decomposition products evolved during pyrolysis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride. The primary pyrolytic pathway involves homolytic cleavage of both carbon-sulfur and sulfur-chlorine bonds, consistent with the mechanism proposed for related sulfonyl chloride systems [12].
The initial decomposition step generates sulfur dioxide (m/z = 64) as the predominant gaseous product, accompanied by hydrogen chloride (m/z = 36) and various fluorinated fragments. The simultaneous cleavage of two bonds is supported by the relatively low activation energy and negative activation entropy values determined from kinetic analysis [12].
Mass spectral identification reveals the formation of trifluoromethyl chloride (CF₃Cl, m/z = 104) and pyrazine derivatives (m/z = 80) as major decomposition products. The liberation of CF₃Cl occurs through radical recombination processes following initial homolytic bond cleavage. Additional fluorinated fragments include difluorocarbene species (CF₂, m/z = 50) and hydrogen fluoride (HF, m/z = 20), indicating extensive carbon-fluorine bond breaking at elevated temperatures [16].
The pyrazine ring system undergoes thermal fragmentation to produce various nitrogen-containing heterocyclic compounds. Identified products include methylpyrazine derivatives and nitrogen-substituted aromatic fragments, consistent with the thermal stability patterns observed for related heterocyclic systems [14].
Isothermal pyrolysis studies at 300°C reveal that the decomposition mechanism involves radical chain processes, with the initial formation of sulfonyl radicals serving as chain-initiating species. The presence of radical scavengers significantly inhibits the decomposition rate, confirming the importance of radical pathways in the thermal breakdown process [12].
The identification of polyaromatic compounds in the high-temperature pyrolysis residue (>400°C) suggests secondary condensation reactions between pyrazine fragments. These char-forming processes contribute to the final residual mass observed in thermogravimetric analysis, typically representing 15-20% of the original sample mass [15].